molecular formula C12H32Si4 B157614 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane CAS No. 1747-57-5

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane

Cat. No.: B157614
CAS No.: 1747-57-5
M. Wt: 288.72 g/mol
InChI Key: IJLLHKKTJFVIDZ-UHFFFAOYSA-N
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Description

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is a silicon-based compound with the molecular formula C8H24Si4. It is a member of the siloxane family, characterized by its unique cyclic structure consisting of alternating silicon and oxygen atoms. This compound is known for its stability and hydrophobic properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the cyclic structure .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis of dimethyldichlorosilane followed by controlled condensation reactions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in applications such as coatings and sealants. Additionally, its stability and resistance to oxidation and reduction reactions contribute to its durability in various environments .

Comparison with Similar Compounds

Uniqueness: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is unique due to its cyclic structure and the absence of oxygen atoms within the ring. This gives it distinct hydrophobic properties and stability compared to other similar compounds .

Properties

IUPAC Name

1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLLHKKTJFVIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C[Si](C[Si](C[Si](C1)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169891
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-57-5
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1747-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane

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